2-bromo-3-methyl-N-(5-methylisoxazol-3-yl)butanamide
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Overview
Description
“2-bromo-3-methyl-N-(5-methylisoxazol-3-yl)butanamide” is a chemical compound used for proteomics research applications . Its molecular formula is C9H13BrN2O2, and it has a molecular weight of 261.12 .
Physical And Chemical Properties Analysis
The molecular weight of “2-bromo-3-methyl-N-(5-methylisoxazol-3-yl)butanamide” is 261.12, and its molecular formula is C9H13BrN2O2 . It’s a solid at room temperature . For more specific physical and chemical properties, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or consult with the supplier.Scientific Research Applications
Structure-Based Drug Design
The use of 2-bromo-3-methyl-N-(5-methylisoxazol-3-yl)butanamide derivatives in structure-based drug design is notable, particularly in the discovery of new inhibitors targeting specific proteins such as cyclin-dependent kinase 2 (CDK2). This approach involves leveraging crystal structures of protein-inhibitor complexes to guide the design of potent and selective compounds. For instance, a compound identified through high throughput screening exhibited significant activity, leading to the development of highly potent CDK2 inhibitors. This showcases the potential of such derivatives in medicinal chemistry and drug development processes (Vulpetti et al., 2006).
Bromination Reagents and Green Chemistry
2-bromo-3-methyl-N-(5-methylisoxazol-3-yl)butanamide derivatives have been explored as efficient brominating agents in synthetic chemistry. An example is the use of 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide as a new, recyclable brominating agent that offers a safer and more environmentally friendly alternative for the selective bromination of various organic compounds. This aligns with the principles of green chemistry by providing a high-yield, low-waste, and recyclable method for introducing bromine into organic molecules (Veisi et al., 2014).
Ionic Liquids in Material Science
The role of 2-bromo-3-methyl-N-(5-methylisoxazol-3-yl)butanamide derivatives extends into the field of material science, particularly in the synthesis and application of ionic liquids. These substances have been investigated for their unique properties and applications, such as in the preparation of starch nanoparticles with potential uses in drug delivery systems. The ability to manipulate the physical and chemical properties of ionic liquids opens up new avenues for their application in various domains, including energy storage, catalysis, and materials engineering (Wang et al., 2016).
Antimicrobial Applications
Derivatives of 2-bromo-3-methyl-N-(5-methylisoxazol-3-yl)butanamide have been synthesized and tested for their antimicrobial properties. Novel compounds, such as methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles, have shown promising antibacterial and antifungal activities. The development of new antimicrobial agents is crucial in the fight against resistant microbial strains, and these derivatives represent potential candidates for further development and application in antimicrobial therapy (Lamani et al., 2009).
Mechanism of Action
Mode of Action
Without knowledge of its primary targets, it is difficult to predict how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires knowledge of the compound’s targets and mode of action, which, as mentioned, are currently unknown .
Action Environment
Such factors could include pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-5(2)8(10)9(13)11-7-4-6(3)14-12-7/h4-5,8H,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQQBGKWQHWOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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